diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4397611
CAS Number:
Molecular Formula: C26H28BrNO6
Molecular Weight: 530.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-DHPs, particularly those with substitutions at the 4-position, are widely studied for their calcium channel blocking activity, making them valuable tools in cardiovascular research. [] They have also shown potential as antitubercular agents, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis. [] Furthermore, the presence of a 3,4-dimethoxybenzyl group at the 1-position suggests potential for exploring its interactions with biological targets, as this moiety is found in various bioactive compounds.

Synthesis Analysis

While the specific synthesis of diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not detailed in the provided literature, it can likely be synthesized using a modified Hantzsch reaction. This versatile multi-component reaction typically involves reacting an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia or an amine) under acidic conditions. [, , , ]

Molecular Structure Analysis

The spatial arrangement of these substituents, particularly the 4-bromophenyl and 3,4-dimethoxybenzyl groups, could significantly influence the molecule's interactions with biological targets and, consequently, its biological activity. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling could be employed to elucidate the three-dimensional structure and conformational preferences of this molecule. []

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)

    Compound Description: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as Hantzsch ester, is a versatile reagent in organic synthesis. It acts as a source of hydride, participating in various reduction reactions. []

    Relevance: This compound serves as a fundamental structural analog to diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both share the core 1,4-dihydropyridine-3,5-dicarboxylate scaffold. The differences lie in the substituents at the 1, 2, 4, and 6 positions of the dihydropyridine ring. Notably, the Hantzsch ester lacks the aryl substituent at the 4-position and the benzyl group at the nitrogen atom, highlighting the structural modifications explored in the target compound. []

Dimethyl 1,4‐dihydro‐4‐(3‐(4‐nitrophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl)‐2,6‐dimethylpyridine‐3,5‐dicarboxylate

    Compound Description: This compound belongs to the 1,4-dihydropyridine class and exhibits potent antitubercular activity, exceeding the efficacy of the first-line drug isoniazid. Importantly, it demonstrates low cytotoxicity. []

    Relevance: The structural similarity between this compound and diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate lies in the shared 1,4-dihydropyridine-3,5-dicarboxylate core. This highlights the importance of this scaffold in medicinal chemistry, particularly in developing antitubercular agents. []

Diethyl 1,4‐dihydro‐4‐(3‐(4‐fluorophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl)‐2,6‐dimethylpyridine‐3,5‐dicarboxylate

    Compound Description: Similar to the previous compound, this 1,4-dihydropyridine derivative displays potent antitubercular activity against Mycobacterium tuberculosis H37Rv with low cytotoxicity. []

    Relevance: This compound reinforces the relevance of the 1,4-dihydropyridine-3,5-dicarboxylate core for antitubercular activity. Comparing its structure to diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate reveals a recurring theme of aryl and heteroaryl substitutions at the 4-position, indicating a potential area of interest for structure-activity relationship studies within this chemical class. []

Diethyl 1,4‐dihydro‐4‐(3‐(4‐bromophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl)‐2,6‐dimethyl pyridine‐3,5‐dicarboxylate

    Compound Description: This compound, another 1,4-dihydropyridine analog, exhibits significant antitubercular activity, surpassing the potency of isoniazid while maintaining low cytotoxicity. []

    Relevance: This compound shares the central 1,4-dihydropyridine-3,5-dicarboxylate structure with diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The consistent presence of a para-substituted phenyl group at the 4-position of the dihydropyridine ring, this time with a bromine atom, further emphasizes the potential significance of this structural feature for antimycobacterial activity. []

1,4‐dihydro‐2,6‐dimethyl‐4‐[5′‐methyl‐3′‐(4″‐fluorophenyl)isoxazol‐4′‐yl]‐3,5‐pyridinedicarboxylic acid dimethyl ester

    Compound Description: This compound represents a class of 4‐isoxazolyl‐1,4‐dihydropyridine derivatives studied for their calcium channel antagonist activity. []

    Relevance: This compound emphasizes the importance of the 1,4-dihydropyridine core in different therapeutic areas, contrasting with the antitubercular focus of other related compounds. The presence of an isoxazolyl substituent at the 4-position of the dihydropyridine ring in this molecule, as opposed to the pyrazolyl substituent found in some other analogs, suggests the potential for diverse heterocyclic modifications at this position while retaining biological activity. []

1,4‐dihydro‐2,6‐dimethyl‐4‐[5′‐methyl‐3′‐(4″‐bromophenyl)isoxazol‐4′‐yl]‐3,5‐pyridinedicarboxylic acid dimethyl ester

    Compound Description: Similar to the previous compound, this 1,4-dihydropyridine derivative incorporates an isoxazole ring and was synthesized as part of a study investigating the conformational preferences and dynamics of potential calcium channel antagonists. []

    Relevance: This compound reinforces the structural diversity tolerated within the 1,4-dihydropyridine class while maintaining potential biological activity. The presence of a 4-bromophenyl substituent within the isoxazole ring, mimicking the 4-bromophenyl group directly attached to the dihydropyridine ring in diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, suggests that the position of the halogen atom relative to the core scaffold might influence its activity. []

1,4‐dihydro‐2,6‐dimethyl‐4‐(5′‐methyl‐3′‐phenylisoxazol‐4′yl)‐3,5‐pyridinedicarboxylic acid diethyl ester

    Compound Description: This compound is another example of a 4-isoxazolyl-1,4-dihydropyridine derivative. []

    Relevance: This compound further exemplifies the recurring theme of aryl and heteroaryl substitutions at the 4-position of the dihydropyridine ring, highlighting the versatility of this position for structural modifications aimed at exploring structure-activity relationships. Its structural similarity to diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the presence of the diethyl ester groups at the 3 and 5 positions of the dihydropyridine ring, suggests that these ester moieties may play a significant role in its pharmacological profile. []

Diethyl 4-aryl-2,6-dihydroxy-2,6-bis(trifluoromethyl)-3,5-piperidinedicarboxylates

    Compound Description: This class of compounds arises from the reaction of ethyl 4,4,4-trifluoroacetoacetate with aromatic aldehydes and ammonia. Initially, these compounds were mistakenly identified as diethyl 4-aryl-1,4-dihydro-2,6-bis(trifluoromethyl)-3,5-pyridinedicarboxylates. []

    Relevance: Although not directly containing the 1,4-dihydropyridine core, this class of piperidine derivatives highlights the potential for structural variations arising from similar synthetic strategies. The presence of the trifluoromethyl groups at the 2 and 6 positions of the piperidine ring, in contrast to the methyl groups typically found in 1,4-dihydropyridines, suggests a possible route for modulating the physicochemical properties and potentially the biological activity of the resulting molecules. []

Diethyl 4-aryl-1,4-dihydro-2,6-bis(trifluoromethyl)-3,5-pyridinedicarboxylates

  • Relevance: Despite being an incorrect structural assignment, this class of compounds highlights the interest in modifying the 1,4-dihydropyridine core with trifluoromethyl groups. The intended synthesis aimed to incorporate trifluoromethyl groups at the 2 and 6 positions, indicating a potential strategy for influencing the lipophilicity and metabolic stability of the resulting 1,4-dihydropyridine derivatives. This modification could be valuable in exploring structure-activity relationships, especially in the context of developing novel therapeutic agents. []

10. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxy-late* Compound Description: This dihydropyridine derivative is synthesized using hexamine as a dual source of formaldehyde and ammonia. []* Relevance: This compound emphasizes the importance of the 1,4-dihydropyridine-3,5-dicarboxylate core structure and its relevance as a scaffold in medicinal chemistry. The use of hexamine in its synthesis showcases an alternative synthetic approach to traditional Hantzsch pyridine synthesis. []

Properties

Product Name

diethyl 4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 4-(4-bromophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C26H28BrNO6

Molecular Weight

530.4 g/mol

InChI

InChI=1S/C26H28BrNO6/c1-5-33-25(29)20-15-28(14-17-7-12-22(31-3)23(13-17)32-4)16-21(26(30)34-6-2)24(20)18-8-10-19(27)11-9-18/h7-13,15-16,24H,5-6,14H2,1-4H3

InChI Key

NJNFBNXMBZJKPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Br)C(=O)OCC)CC3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.